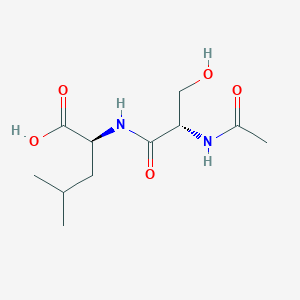![molecular formula C10H12ClNO B12519820 N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide CAS No. 680986-62-3](/img/structure/B12519820.png)
N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide is an organic compound with the molecular formula C10H12ClNO. It is a derivative of acetanilide, where the acetamide group is substituted with a 2-chlorophenyl group. This compound is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide typically involves the reaction of 2-chloroaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
2-chloroaniline+acetic anhydride→this compound+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetamides.
Aplicaciones Científicas De Investigación
N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroacetanilide: A closely related compound with similar structural features.
N-Phenylacetamide: Another acetanilide derivative with different substituents.
N-(2-Chlorophenyl)acetamide: A compound with a similar phenylacetamide structure but different stereochemistry.
Uniqueness
N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide is unique due to its specific stereochemistry and the presence of the 2-chlorophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
680986-62-3 |
|---|---|
Fórmula molecular |
C10H12ClNO |
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
N-[(1S)-1-(2-chlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H12ClNO/c1-7(12-8(2)13)9-5-3-4-6-10(9)11/h3-7H,1-2H3,(H,12,13)/t7-/m0/s1 |
Clave InChI |
GDIZDWJPOSAMHF-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1Cl)NC(=O)C |
SMILES canónico |
CC(C1=CC=CC=C1Cl)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)](/img/structure/B12519755.png)
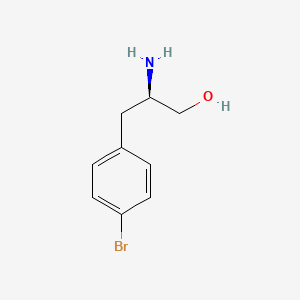
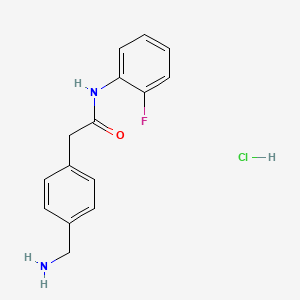
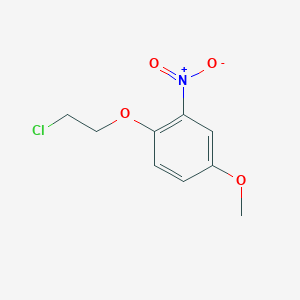

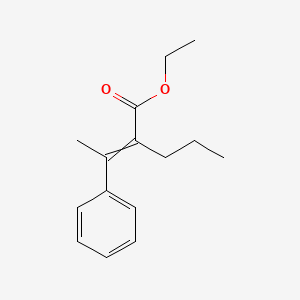
![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)
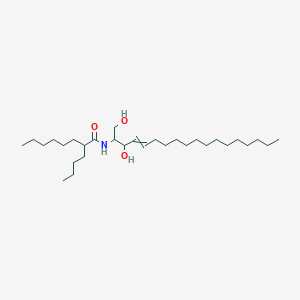

![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
![1-[2-(4-Chlorophenyl)ethenyl]azulene](/img/structure/B12519826.png)
